Superior HIF-1α Transcriptional Activity Potency: GN44028 vs. KC7F2 and FM19G11
GN44028 inhibits hypoxia-induced HIF-1α transcriptional activity with an IC50 of 14 nM, representing a >1,400-fold greater potency than KC7F2 (IC50 = 20 μM) and a 5.7-fold greater potency than FM19G11 (IC50 = 80 nM) in comparable cell-based assays [1].
| Evidence Dimension | HIF-1α transcriptional activity inhibition |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | KC7F2: IC50 = 20 μM; FM19G11: IC50 = 80 nM |
| Quantified Difference | 1,428-fold more potent than KC7F2; 5.7-fold more potent than FM19G11 |
| Conditions | HRE-luciferase reporter assay in HeLa cells under hypoxic conditions |
Why This Matters
Higher potency enables lower working concentrations, reducing solvent-induced artifacts and improving assay windows in high-throughput screening campaigns.
- [1] Minegishi H, Fukashiro S, Ban HS, Nakamura H. Discovery of Indenopyrazoles as a New Class of Hypoxia Inducible Factor (HIF)-1 Inhibitors. ACS Med Chem Lett. 2013;4(2):297-301. View Source
